Phenol, 2,4-di-sec-nonyl-
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Overview
Description
Phenol, 2,4-di-sec-nonyl-, also known as 2,4-dinonylphenol, is an organic compound belonging to the class of alkylphenols. It is characterized by the presence of two nonyl groups attached to the phenol ring at the 2 and 4 positions. This compound is known for its use in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4-di-sec-nonyl- can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid or phosphoric acid as the catalyst, and the reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of 2,4-dinonylphenol involves the continuous flow alkylation process. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-di-sec-nonyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 2,4-di-sec-nonyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the production of antioxidants, lubricating oil additives, and surfactants.
Mechanism of Action
The mechanism of action of phenol, 2,4-di-sec-nonyl- involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and fluidity, leading to cell lysis. Additionally, it can interact with enzymes and proteins, altering their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Phenol, 2,4-di-sec-nonyl- is similar to other alkylphenols such as nonylphenol and octylphenol. its unique structure with two nonyl groups at the 2 and 4 positions provides distinct chemical properties and reactivity . Similar compounds include:
Nonylphenol: Used in the production of non-ionic surfactants.
Octylphenol: Used in the production of resins and plastics.
Conclusion
Phenol, 2,4-di-sec-nonyl- is a versatile compound with significant industrial and scientific applications. Its unique chemical structure and reactivity make it valuable in various fields, from chemistry and biology to medicine and industry.
Properties
CAS No. |
191810-84-1 |
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Molecular Formula |
C24H42O |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2,4-di(nonan-2-yl)phenol |
InChI |
InChI=1S/C24H42O/c1-5-7-9-11-13-15-20(3)22-17-18-24(25)23(19-22)21(4)16-14-12-10-8-6-2/h17-21,25H,5-16H2,1-4H3 |
InChI Key |
DGOXPVZTBOVSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C1=CC(=C(C=C1)O)C(C)CCCCCCC |
Origin of Product |
United States |
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